MK-3328, chemically known as 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine, is a radiolabeled compound primarily utilized in positron emission tomography (PET) imaging for the detection of β-amyloid plaques associated with Alzheimer's disease. This compound has garnered attention due to its high binding affinity for amyloid-beta, making it a significant candidate for non-invasive imaging of neurodegenerative diseases. The synthesis and characterization of MK-3328 have been extensively studied, revealing its potential in both research and clinical settings.
MK-3328 is classified as a β-amyloid PET ligand. It targets β-amyloid plaques, which are protein aggregates commonly found in the brains of individuals with Alzheimer's disease. The compound is sourced from various chemical synthesis methods that incorporate fluorine-18, a radioactive isotope used in PET imaging to enhance the visibility of biological processes in vivo. The specific activity of MK-3328 is reported to be approximately 91.5 GBq/mmol, with a radiochemical purity exceeding 98% .
The synthesis of MK-3328 involves several key steps:
The average yield of synthesized MK-3328 has been reported at approximately 14% with a specific activity of 91.5 GBq/mmol .
The molecular formula of MK-3328 is C14H9FN4O, with a molecular weight of 268.25 g/mol. Its structure features a complex arrangement that includes a pyridine ring and an oxazole moiety, contributing to its binding properties . The presence of fluorine enhances its imaging capabilities by allowing for effective positron emission during PET scans.
MK-3328 undergoes specific chemical reactions that facilitate its use as a PET ligand:
These reactions are critical for determining the efficacy and specificity of MK-3328 as an imaging agent.
The mechanism by which MK-3328 operates involves:
In vivo studies indicate that MK-3328 demonstrates favorable kinetics, including high brain uptake and effective washout from non-target tissues .
MK-3328 is characterized by:
Key chemical properties include:
MK-3328 serves crucial roles in:
Alzheimer's disease (AD) is characterized neuropathologically by extracellular deposits of β-amyloid (Aβ) peptides, which aggregate into insoluble fibrils with β-sheet structures. These plaques derive from amyloid precursor protein (APP) through sequential proteolytic cleavage by β-secretase and γ-secretase, generating Aβ isoforms (primarily Aβ1-40 and Aβ1-42). Aβ1-42 is highly aggregation-prone and constitutes the core of amyloid plaques. The "amyloid cascade hypothesis" posits that Aβ accumulation initiates a pathological cascade leading to neuroinflammation, tau hyperphosphorylation, synaptic dysfunction, and neuronal death. By 2050, AD prevalence is projected to affect over 150 million people globally, underscoring the urgency for early diagnostic tools [9].
Definitive AD diagnosis historically required post-mortem brain histopathology. While cerebrospinal fluid (CSF) biomarkers (e.g., Aβ1-42, total tau) provide antemortem evidence, lumbar puncture is invasive and suffers from analytical variability. The Elecsys® immunoassay for CSF Aβ1-42 exemplifies progress in standardization, yet its clinical penetration remains limited [8]. Non-invasive positron emission tomography (PET) imaging of amyloid plaques enables in vivo quantification of Aβ burden, differential diagnosis of dementia subtypes, and objective monitoring of anti-amyloid therapeutics. The longer half-life of fluorine-18 (110 min) versus carbon-11 (20 min) permits centralized tracer production and wider clinical dissemination [2] [9].
First-generation tracer Pittsburgh Compound-B ([11C]PiB) demonstrated high Aβ plaque affinity but required onsite cyclotron synthesis. This limitation spurred development of 18F-labeled tracers:
Table 1: Evolution of Key β-Amyloid PET Tracers
Tracer | Core Structure | Lipophilicity (Log D) | Aβ Affinity (IC50) | Clinical Status |
---|---|---|---|---|
[11C]PiB | Thioflavin-T derivative | 2.23 | 2.3 ± 0.17 nM | Research use |
[18F]Florbetapir | Stilbene | ~3.0 | ~10 nM | FDA Approved |
[18F]MK-3328 | Fluoroazabenzoxazole | 2.91 | 10.5 ± 1.3 nM | Phase 1 (Terminated) |
[18F]Flutemetamol | Benzimidazole | 3.10 | 5-10 nM | FDA Approved |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7